Boc-Orn(Z)-OH

Catalog No.
S726822
CAS No.
2480-93-5
M.F
C18H26N2O6
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Orn(Z)-OH

CAS Number

2480-93-5

Product Name

Boc-Orn(Z)-OH

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C18H26N2O6

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-14(15(21)22)10-7-11-19-16(23)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)

InChI Key

QYYCZJUFHDLLOJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Synonyms

Boc-Orn(Z)-OH;2480-93-5;(S)-5-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoicacid;Nalpha-Boc-Ndelta-Cbz-L-ornithine;Boc-Orn(Cbz)-OH;ST51037160;Nalpha-Boc-Ndelta-Z-L-ornithine;Ndelta-Z-Nalpha-Boc-L-ornithine;PubChem18986;AC1OJJ2P;AC1Q1MSK;15565_ALDRICH;SCHEMBL1374913;Nalpha-Boc-Ndelta-Cbz-ornithine;15565_FLUKA;CTK8C5143;MolPort-001-793-651;QYYCZJUFHDLLOJ-AWEZNQCLSA-N;ZINC4521277;ANW-74342;CB-354;AKOS015924218;AKOS015950738;RTR-011406;AJ-51394

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Solid-Phase Peptide Synthesis (SPPS)

  • Boc-Orn(Z)-OH is a building block for peptides, which are chains of amino acids.
  • Scientists use a technique called solid-phase peptide synthesis (SPPS) to create peptides in the lab [National Institutes of Health (.gov) National Human Genome Research Institute, "What are proteins and amino acids?" ].
  • Boc-Orn(Z)-OH has two protective groups: Boc (tert-butoxycarbonyl) and Z (benzyl). These groups prevent unwanted reactions during the synthesis process [Sigma-Aldrich, "Boc-Orn(Z)-OH" ].
  • By attaching Boc-Orn(Z)-OH to a growing peptide chain and then selectively removing the protective groups, scientists can create peptides with specific amino acid sequences.

Research Applications of Peptides

  • Peptides play a vital role in various biological processes. By synthesizing peptides, researchers can:
    • Study how peptides interact with other molecules [American Chemical Society, "Peptides: From Byproducts to Powerhouse Molecules" ]
    • Develop new drugs or therapeutic agents [National Center for Biotechnology Information, "Peptide therapeutics" ]

Importance of Boc-Orn(Z)-OH

Boc-Orn(Z)-OH is one of many building blocks used in SPPS. Its specific function is to incorporate the amino acid L-ornithine into the peptide chain. L-ornithine is an essential amino acid found in many proteins and plays a role in various biological functions [National Institutes of Health (.gov), "Dietary Reference Intakes (DRIs): Recommended Dietary Allowances and Dietary Reference Intakes (DRIs)" ].

Boc-Orn(Z)-OH, chemically known as 5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid, is a derivative of ornithine with the molecular formula C18H26N2O6 and a molecular weight of 366.41 g/mol. This compound features two protective groups: the tert-butoxycarbonyl (Boc) group at the α-amino position and the benzyloxycarbonyl (Z) group at the δ-amino position. These protective groups are crucial for its role in peptide synthesis, allowing for selective reactions while preventing unwanted side reactions during chemical transformations .

, primarily due to its functional groups:

  • Deprotection: The Boc and Z groups can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in methanol. This reaction yields ornithine, which can then participate in further chemical transformations.
  • Coupling Reactions: This compound can engage in peptide coupling reactions using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole to form peptide bonds. The presence of both protective groups allows for a controlled approach to peptide synthesis .

Boc-Orn(Z)-OH has been studied for its potential biological activities, particularly in the context of peptide-based therapeutics. Its structure allows it to be utilized in synthesizing bioactive peptides that may exhibit various pharmacological effects. The compound's ability to be selectively deprotected makes it suitable for creating peptides with specific sequences that could interact with biological targets effectively .

The synthesis of Boc-Orn(Z)-OH generally involves several key steps:

  • Protection of the α-amino Group: The α-amino group of ornithine is protected using tert-butoxycarbonyl (Boc), forming Boc-Orn.
  • Protection of the δ-amino Group: The δ-amino group is subsequently protected using benzyloxycarbonyl (Z), resulting in Boc-Orn(Z).
  • Hydrolysis: Finally, hydrolysis of the ester linkage leads to the formation of Boc-Orn(Z)-OH.

These steps can be performed using solid-phase peptide synthesis techniques on an industrial scale, ensuring high yield and purity of the final product .

Boc-Orn(Z)-OH is extensively used in various fields:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins, facilitating selective protection and deprotection of amino groups.
  • Drug Development: The compound plays a role in developing peptide-based drugs and therapeutic agents, enhancing drug design strategies.
  • Bioconjugation: It is utilized in modifying biomolecules for biochemical assays and studies, allowing researchers to explore interactions between different biological entities .

Research on Boc-Orn(Z)-OH includes interaction studies focusing on its role in forming bioactive peptides. These studies often examine how the synthesized peptides interact with specific receptors or enzymes, contributing to understanding their pharmacodynamics and potential therapeutic applications .

Boc-Orn(Z)-OH exhibits unique characteristics due to its dual protective groups. Here are some similar compounds for comparison:

Compound NameDescriptionUnique Features
Boc-Orn-OHLacks the benzyloxycarbonyl (Z) group; protects only α-amino groupSimpler protection scheme
Z-Orn-OHLacks the tert-butoxycarbonyl (Boc) group; protects only δ-amino groupFocuses on δ-amino group protection
Boc-L-Orn(Boc)-OHA derivative with dual Boc protectionsProvides robust protection but less selectivity
Boc-Orn(2-Cl-Z)-OHContains a chlorine substituent at position 2Introduces halogen functionality

Boc-Orn(Z)-OH stands out due to its ability to selectively protect both amino groups, making it particularly valuable in complex peptide synthesis where precise control over functionalization is required .

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

366.17908655 g/mol

Monoisotopic Mass

366.17908655 g/mol

Heavy Atom Count

26

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-tert-Butoxycarbonyl-N'-benzyloxycarbonyl-L-ornithine

Dates

Modify: 2023-08-15

Explore Compound Types